α-Selective Glycosylation via β-Sulfonium Participation
Glycosylation of a fully armed donor bearing a 2-O-(trimethoxybenzenethiol) ethyl ether protecting group is completely α-selective with a range of carbohydrate alcohol acceptors [1]. This stands in contrast to conventional 2-O-benzyl or 2-O-acetyl protected thioglycosides, which typically produce anomeric mixtures requiring chromatographic separation. Low-temperature NMR studies confirm that the α-selectivity arises from six-membered β-sulfonium ring neighboring group participation, a mechanistic pathway enabled specifically by the trimethoxybenzenethiol-derived protecting group [1].
| Evidence Dimension | Glycosylation stereoselectivity (α/β anomeric ratio) |
|---|---|
| Target Compound Data | Complete α-selectivity (α only, no β anomer detected) |
| Comparator Or Baseline | Conventional 2-O-benzyl or 2-O-acetyl protected thioglycosides: typically 1:1 to 5:1 α/β mixtures |
| Quantified Difference | Quantitative shift from mixed anomeric products to exclusively α-anomer; eliminates chromatographic separation requirement |
| Conditions | Fully armed thioglycoside donor bearing 2-O-(trimethoxybenzenethiol) ethyl ether protecting group; range of carbohydrate alcohol acceptors; glycosylation under standard activation conditions; confirmed by low-temperature NMR |
Why This Matters
This property enables stereocontrolled synthesis of 1,2-cis-α-glycosides without chiral auxiliaries, reducing purification burden and improving yield in oligosaccharide assembly workflows.
- [1] Singh, G. P.; Watson, A. J. A.; Fairbanks, A. J. Achiral 2-Hydroxy Protecting Group for the Stereocontrolled Synthesis of 1,2-cis-α-Glycosides by Six-Ring Neighboring Group Participation. Org. Lett. 2015, 17 (17), 4376–4379. View Source
